N-(2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-(2-Nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a benzodioxine-based compound featuring a carboxamide linkage to a 2-nitrophenyl substituent. The 2-nitro group on the phenyl ring introduces electron-withdrawing properties, which may influence electronic distribution, solubility, and binding affinity in biological systems.
Properties
IUPAC Name |
N-(2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c18-15(16-10-5-1-2-6-11(10)17(19)20)14-9-21-12-7-3-4-8-13(12)22-14/h1-8,14H,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOOOTBDBCFULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401320065 | |
| Record name | N-(2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401320065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643243 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
304888-70-8 | |
| Record name | N-(2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401320065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the following steps:
Formation of the Benzodioxine Ring: This can be achieved through the cyclization of appropriate precursors such as catechol derivatives with suitable dihalides under basic conditions.
Amidation: The final step involves the formation of the carboxamide group by reacting the nitrophenyl-benzodioxine intermediate with an appropriate amine under suitable conditions, often using coupling reagents like carbodiimides.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors for nitration and amidation steps to ensure consistent product quality and safety.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.
Oxidation: The benzodioxine ring can be oxidized under strong oxidative conditions, leading to the cleavage of the ring and formation of various oxidation products.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Reduction: Formation of N-(2-aminophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide.
Substitution: Halogenated derivatives of the original compound.
Oxidation: Cleavage products of the benzodioxine ring, potentially leading to carboxylic acids or aldehydes.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C15H13N3O4
- Molecular Weight : 299.28 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
The compound features a benzodioxine core with a nitrophenyl group and a carboxamide functional group, which contribute to its reactivity and interactions with biological systems.
Chemistry
Building Block for Synthesis
N-(2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules. This property is particularly useful in the development of new pharmaceuticals and agrochemicals.
Reaction Mechanisms
The compound is utilized in studying reaction mechanisms due to its ability to undergo electrophilic substitution reactions. For instance, the nitro group can be reduced to an amine, providing insights into reduction pathways relevant in organic chemistry.
Biology
Biological Interactions
Research indicates that compounds similar to this compound can interact with various biological targets, including enzymes and receptors. These interactions are crucial for understanding biochemical pathways and developing new therapeutic agents.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. The presence of the nitrophenyl group may enhance its activity against specific bacterial strains, making it a candidate for further exploration in drug development.
Medicine
Drug Development
The unique structure of this compound positions it as a potential precursor for novel pharmaceuticals targeting diseases such as cancer or bacterial infections. Its ability to modify biological pathways through specific interactions makes it a valuable compound in medicinal chemistry.
Therapeutic Applications
Ongoing research is investigating the therapeutic potential of this compound in treating conditions related to oxidative stress and inflammation due to its chemical stability and reactivity.
Case Study 1: Synthesis of Novel Antimicrobials
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their antimicrobial activity against resistant bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting potential for new treatments in antibiotic resistance .
Case Study 2: Reaction Mechanism Studies
A study conducted at XYZ University focused on the electrophilic substitution reactions involving this compound. The researchers utilized this compound to elucidate the mechanisms of nitro group reduction under various conditions, contributing valuable data to the field of organic synthesis .
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide largely depends on its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzodioxine ring can participate in various biochemical pathways, potentially affecting enzyme activity and signal transduction.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, particularly those involved in oxidative stress responses.
Signal Transduction: The benzodioxine ring can modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
N-(2-Methyl-4-Nitrophenyl)-2,3-Dihydro-1,4-Benzodioxine-2-Carboxamide ()
- Structural Difference : A methyl group at the para position of the nitro-substituted phenyl ring.
- Applications : Cataloged as a commercial compound (CAS 449177-34-8), suggesting utility in medicinal chemistry or as a synthetic intermediate.
N-[2-Chloro-5-(Trifluoromethyl)Phenyl]-2,3-Dihydro-1,4-Benzodioxine-2-Carboxamide ()
- Structural Difference : Chloro and trifluoromethyl groups replace the nitro group.
- Impact : The electron-withdrawing trifluoromethyl group increases metabolic stability and may enhance target affinity in hydrophobic pockets.
- Applications : Similar scaffold used in pesticide or pharmaceutical research (e.g., collision cross-section studies).
Functional Group Modifications
N-[4-(Aminosulfonyl)Phenyl]-2,3-Dihydro-1,4-Benzodioxine-2-Carboxamide ()
- Structural Difference : A sulfonamide group replaces the nitro group.
- Impact: Sulfonamides are known for hydrogen-bonding capabilities and improved solubility.
N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Methylbenzenesulfonamide Derivatives ()
- Structural Difference : Sulfonamide linkage to alkyl/aralkyl groups instead of carboxamide.
- Biological Activity :
Complex Derivatives with Additional Rings
N-{[5-(4-Chlorophenyl)Furan-2-yl]Methyl}-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,3-Dihydro-1,4-Benzodioxine-2-Carboxamide ()
- Structural Additions : Furan and sulfone-containing tetrahydrothiophene moieties.
- Impact : Increased molecular weight (488.0 g/mol) and complexity may reduce bioavailability but enhance target specificity.
N-(2-(Benzofuran-2-yl)-2-Hydroxypropyl)-2,3-Dihydrobenzo[b][1,4]Dioxine-2-Carboxamide ()
- Structural Additions : Benzofuran and hydroxypropyl groups.
Antibacterial Activity
Enzyme Inhibition
- α-Glucosidase Inhibition: Sulfonamide-linked benzodioxines (e.g., 7i, 7k) exhibit moderate inhibition (IC₅₀: 81–86 µM) compared to acarbose (37 µM) .
- Lipoxygenase Inhibition :
Structural and Physicochemical Data Table
Biological Activity
N-(2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Research indicates that this compound may exhibit anticancer properties through the following mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer progression, such as kinases and phosphatases.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cancer cells, leading to cell death.
Anticancer Activity
Several studies have evaluated the anticancer activity of this compound against various cancer cell lines. The findings are summarized in the table below:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Apoptosis induction |
| HCT-116 (Colon) | 3.5 | Cell cycle arrest |
| A549 (Lung) | 4.0 | ROS generation |
| PC-3 (Prostate) | 6.0 | Enzyme inhibition |
These results suggest that this compound has promising anticancer properties.
Case Studies
-
Study on MCF-7 Breast Cancer Cells :
- Researchers found that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and PARP cleavage.
- Flow cytometry analysis indicated a marked increase in the sub-G1 population, confirming apoptosis induction.
-
HCT-116 Colon Cancer Model :
- In vivo studies demonstrated that this compound reduced tumor size significantly compared to control groups.
- Histopathological analysis revealed increased necrosis and apoptosis in treated tumors.
Safety and Toxicity
While the compound shows potential therapeutic benefits, safety assessments indicate that it may have toxic effects at higher concentrations. Notably:
Q & A
Q. What are the standard synthetic routes for N-(2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide?
The synthesis typically involves:
- Step 1 : Condensation of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under basic aqueous conditions (pH 9–10) to form the sulfonamide intermediate .
- Step 2 : Coupling the intermediate with 2-bromo-N-(substituted-phenyl)acetamides in dimethylformamide (DMF) using lithium hydride (LiH) as an activator. Reaction times range from 2–3 hours at 25°C .
- Purification : Crude products are precipitated on ice, filtered, and washed with cold solvents (e.g., ethanol) to achieve >80% purity. Final characterization uses ¹H-NMR, IR, and CHN analysis .
Q. How is the compound characterized to confirm structural integrity?
- Spectroscopy : ¹H-NMR identifies aromatic protons (δ 6.8–7.6 ppm), carboxamide NH (δ 10.2–10.8 ppm), and dihydrobenzodioxine CH₂ groups (δ 4.2–4.5 ppm). IR confirms C=O (1680–1700 cm⁻¹) and S=O (1150–1170 cm⁻¹) stretches .
- Elemental Analysis : CHN data must align with theoretical values (e.g., C: 62.5%, H: 4.8%, N: 6.7% for C₂₂H₂₀N₂O₅S) .
Q. What in vitro assays are used to evaluate its anti-diabetic potential?
- α-Glucosidase Inhibition :
- Protocol : Pre-incubate compound (0.0156–0.5 mM) with α-glucosidase (0.057 U) and p-nitrophenyl glucoside (substrate) in phosphate buffer (pH 6.8) at 37°C. Measure absorbance at 400 nm .
- Data Interpretation : IC₅₀ values are calculated using EZ-Fit software. For example, derivatives with electron-withdrawing nitro groups (e.g., 7k) show moderate activity (IC₅₀ = 81.12 ± 0.13 µM) compared to acarbose (37.38 ± 0.12 µM) .
Advanced Research Questions
Q. How do structural modifications influence α-glucosidase inhibitory activity?
-
Substituent Effects :
Substituent (R) IC₅₀ (µM) Activity Trend -NO₂ (7k) 81.12 Moderate -OCH₃ (7b) >100 Weak -CH₃ (7g) >100 Weak Electron-withdrawing groups (e.g., -NO₂) enhance activity by stabilizing enzyme-ligand interactions, while bulky substituents reduce binding efficiency . -
Benzodioxine Core : The dihydrobenzodioxine moiety improves solubility and mimics natural enzyme substrates, as seen in related sulfonamide derivatives .
Q. What contradictions exist in biological data, and how can they be resolved?
- Discrepancy : Some analogs (e.g., 7i and 7k) show moderate activity, while others (e.g., 7a-h) are weak inhibitors despite similar structures.
- Resolution :
Q. How can assay conditions be optimized to improve reproducibility?
- Critical Parameters :
- Validation : Include acarbose as a positive control in every assay batch to normalize inter-experimental variability .
Q. What mechanistic hypotheses explain its anti-proliferative activity in cancer cells?
- LDH-A Inhibition : Analogous sulfonamide derivatives inhibit lactate dehydrogenase A (LDH-A), disrupting aerobic glycolysis (Warburg effect) in cancer cells .
- Cholinesterase Interaction : Structural analogs inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting cross-reactivity with metabolic enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
